1-(3-(叔丁基磺酰基)吡咯烷-1-基)-2,2-二苯基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

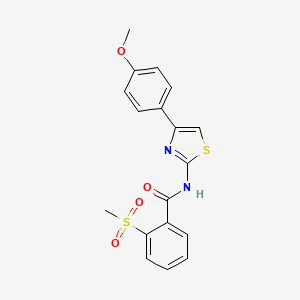

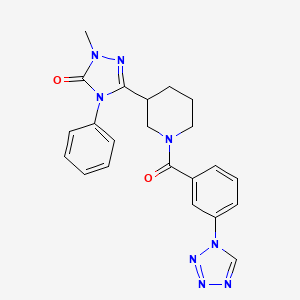

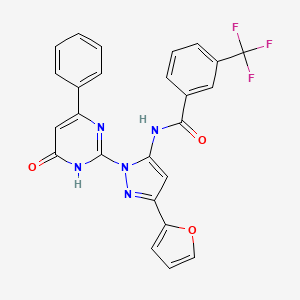

The compound 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone is a chemical entity that appears to be related to the class of sulfonyl pyrroles and pyrrolidinones, which are of interest due to their potential applications in organic synthesis and medicinal chemistry. The tert-butylsulfonyl group is a common protecting group in organic synthesis, and its presence in the pyrrolidine ring suggests that this compound could be an intermediate or a product in reactions involving sulfonylation or cyclization.

Synthesis Analysis

The synthesis of related sulfonyl pyrroles has been demonstrated through the oxidative intermolecular sulfonamination of alkynes using tert-butyl nitrite as the oxidant, which allows for the formation of various substituted sulfonyl pyrroles without the need for metal catalysis . Additionally, the synthesis of densely substituted pyrrolidines, which are structurally related to the compound , can be achieved through a [3 + 2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, with high regio- and diastereoselectivities . These methods could potentially be adapted for the synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone.

Molecular Structure Analysis

The molecular structure of sulfonyl pyrroles and pyrrolidinones is characterized by the presence of a pyrrole or pyrrolidine ring, respectively. The tert-butylsulfonyl group is a bulky and electron-withdrawing substituent that can influence the reactivity and stereochemistry of these molecules. Computational methods have been used to study the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of related compounds . These studies could provide insights into the molecular structure and reactivity of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone.

Chemical Reactions Analysis

The reactivity of sulfonyl pyrroles and pyrrolidinones with electrophiles has been documented. For instance, 3-hydroxy-1H-pyrrole reacts readily with mild electrophiles at the 2-position . Moreover, the rearrangement of threonine and serine-based N-sulfonamides can yield chiral pyrrolidin-3-ones , and a gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides can also lead to enantioenriched pyrrolidin-3-ones . These reactions highlight the potential chemical transformations that 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone could undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone are not detailed in the provided papers, the properties of related compounds can be inferred. The presence of the tert-butylsulfonyl group is likely to increase the molecular weight and steric bulk, affecting the solubility and boiling point. The electron-withdrawing nature of the sulfonyl group could also impact the acidity of protons adjacent to the pyrrolidine nitrogen, potentially affecting the compound's pKa and stability. The reactivity of the compound with electrophiles and its potential to participate in cycloaddition reactions are also important chemical properties that can be deduced from the literature .

科学研究应用

与有机锂试剂的反应

- 研究表明,在某些砜中,叔丁基磺酰基团在有机锂试剂的作用下被丁基取代,主要通过 AEn 机制进行。这表明在合成有机化学中具有潜在应用 (Stoyanovich 等人,1978)。

杂芳化合物的合成

- 一项研究展示了通过 Suzuki-Miyaura 交叉偶联合成 3-杂芳基吡咯,表明其在开发新的基于吡咯的化合物中的应用 (Matyugina 等人,2020)。

催化不对称氧化

- 该化合物在杂芳硫醚的催化不对称氧化中发挥作用,产生具有潜在药用价值的亚砜 (Jiang 等人,2009)。

储能电解质

- 在储能领域,该化合物已被用作锂/硫电池中的电解质,显示出热稳定性和离子电导率的显着提高 (Shin 和 Cairns,2008)。

无金属环加成反应

- 该化合物用于炔烃的无金属直接 [2+2] 环加成反应,允许在温和条件下合成取代的环丁烯 (Alcaide 等人,2015)。

聚酰亚胺的合成

- 研究探索了含有叔丁基、醚键和三苯甲烷单元的可溶性聚酰亚胺的合成,表明其在聚合物化学中的效用 (Qin 等人,2020)。

属性

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-22(2,3)27(25,26)19-14-15-23(16-19)21(24)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIGUOOPDNCVPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

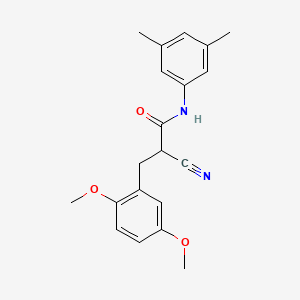

![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B3009213.png)

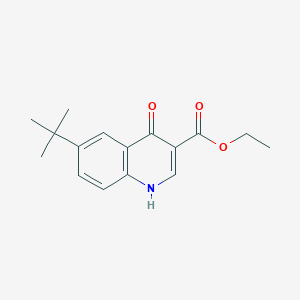

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)